Cimetropium Bromide is synthesized through a two-step process starting with scopolamine hydrobromide. The first step involves neutralizing scopolamine hydrobromide. The second step involves a quaternization reaction to introduce the quaternary ammonium group. The specific reagents and reaction conditions used in the synthesis process are not detailed in the provided abstracts.
The provided abstracts describe several metabolic reactions involving Cimetropium Bromide. The major metabolic pathway identified is the hydroxylation of the aromatic ring in the ester side-chain. A minor metabolic pathway is the hydrolysis of the ester bond. N-Demethylation of the bridgehead nitrogen has also been observed in rat and hamster microsomal incubates. The specific details of these metabolic reactions and the enzymes involved are not elaborated in the abstracts.
Cimetropium Bromide acts as an antispasmodic agent by competing with acetylcholine for muscarinic receptors on the smooth muscle of various organs. This competitive antagonism effectively inhibits smooth muscle contraction by blocking the effects of acetylcholine. Additionally, research suggests a possible direct myolytic effect, meaning it may directly affect muscle relaxation independent of receptor interactions.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: